molecular formula C20H26N4O4 B5647206 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide

Cat. No. B5647206
M. Wt: 386.4 g/mol
InChI Key: ZJYCVJSUVUVAPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of propanamide compounds derived through N-substitution reactions, indicating a complex synthetic pathway that incorporates various functional groups like tosyl, piperidine, and 1,3,4-oxadiazole moieties (Sattar et al., 2020). Similarly, the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for evaluating as anticancer agents shows the versatility and complexity of related compounds' synthesis (Rehman et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as IR, 1H-NMR, and EI-MS to elucidate the structures of synthesized compounds, as seen in studies on propanamide derivatives and 1,3,4-oxadiazole bearing compounds (Khalid et al., 2016). These techniques confirm the presence of functional groups and the overall molecular architecture.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, the presence of oxadiazole and piperidine moieties contributes to antibacterial potential and engagement in nucleophilic substitution reactions (Abbasi et al., 2020). These functional groups are crucial for the biological activity of the compounds.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-22-23-20(28-14)13-24-8-6-15(7-9-24)2-5-19(25)21-16-3-4-17-18(12-16)27-11-10-26-17/h3-4,12,15H,2,5-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYCVJSUVUVAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]piperidin-4-YL}propanamide

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